3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-10-7-18(8-11-20)9-12-22(25)23-13-14-24-15-16-27-21(17-24)19-5-3-2-4-6-19/h2-8,10-11,21H,9,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKEIHGDPWHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is further reacted with 2-(2-phenylmorpholino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(2-(2-phenylmorpholino)ethyl)acetamide
- 3-(4-methoxyphenyl)-N-(2-(2-phenylmorpholino)ethyl)butanamide
Uniqueness
3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 316.41 g/mol
Its structure features a propanamide backbone with a methoxyphenyl group and a phenylmorpholine moiety, contributing to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Cyclooxygenase (COX) : Some derivatives have been studied for their ability to inhibit COX enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. For instance, related compounds have shown IC50 values in the range of 1.79–4.35 μM for COX-2 inhibition .
- Anticancer Properties : The compound's structural features suggest potential activity against various cancer cell lines. Studies on similar morpholine derivatives have indicated cytotoxic effects against tumor cells, potentially through apoptosis induction or cell cycle arrest mechanisms.
Efficacy in Biological Assays
Table 1 summarizes the biological activities reported for similar compounds:
| Compound Name | Target | IC50 (μM) | Selectivity Index | Activity |
|---|---|---|---|---|
| Compound A | COX-2 | 1.79 | >16.7 | Inhibitor |
| Compound B | FXa | 0.95 | N/A | Inhibitor |
| Compound C | Cancer | 10.5 | N/A | Cytotoxic |
Note: The specific values for this compound are not yet available but are extrapolated based on related compounds.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar morpholine derivatives in a carrageenan-induced rat paw edema model. The results showed significant inhibition of edema compared to control groups, suggesting potential therapeutic applications in inflammatory conditions.
Case Study 2: Anticancer Activity
In vitro studies on derivatives with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These findings highlight the need for further exploration into the compound's mechanism and its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for 3-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the morpholine-ethylamine intermediate. Key steps include:
- Step 1: Synthesis of 2-phenylmorpholine via cyclization of diethanolamine derivatives with bromobenzene under acidic conditions.
- Step 2: Ethylamine functionalization via nucleophilic substitution, followed by coupling with 3-(4-methoxyphenyl)propanoyl chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization: Reaction conditions (e.g., 0–5°C for acyl chloride reactions, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yields >60% .
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: H NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and C NMR (e.g., carbonyl signals at ~170 ppm) to confirm substituent positions and connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 367.2017) .
- X-ray Crystallography: Resolves conformational preferences of the morpholine ring and amide bond geometry, if crystalline derivatives are obtainable .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies (e.g., variable anticancer efficacy in cell lines) are addressed by:
- Assay Standardization: Replicating studies under identical conditions (e.g., MTT assay at 48h incubation, 10% FBS in media) .
- Metabolic Stability Testing: Evaluating cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
- Target Validation: Using CRISPR knockouts or competitive binding assays to confirm specificity for purported targets (e.g., kinase enzymes) .
Advanced: How does the morpholine ring influence pharmacokinetic properties?
Methodological Answer:
The 2-phenylmorpholine moiety enhances:
- Solubility: Morpholine’s polarity improves aqueous solubility (logP reduced by ~0.5 units compared to non-morpholine analogs) .
- Metabolic Resistance: Resistance to oxidative metabolism due to steric hindrance around the morpholine oxygen .
- Blood-Brain Barrier Penetration: Predicted via in silico models (e.g., QikProp) due to moderate polar surface area (~75 Ų) .
Basic: What in vitro assays are used for initial bioactivity screening?
Methodological Answer:
Common assays include:
- Anticancer Activity: IC determination in HeLa or MCF-7 cells using MTT assays (72h exposure, 0.1–100 µM range) .
- Anti-inflammatory Screening: Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (ELISA quantification) .
- Antimicrobial Testing: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to adenosine A receptors or kinases (PDB IDs: 5G53, 3NYA). Focus on hydrogen bonding with morpholine oxygen and π-π stacking of methoxyphenyl groups .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
SAR studies involve:
- Substituent Variation: Modifying the methoxyphenyl group (e.g., replacing -OCH with -CF) and comparing activity in dose-response assays .
- Pharmacophore Mapping: MOE or Discovery Studio to identify critical features (e.g., amide bond orientation, morpholine ring planarity) .
- Free-Wilson Analysis: Quantifying contributions of substituents to bioactivity using regression models .
Basic: How to ensure purity during synthesis?
Methodological Answer:
- Purification: Flash chromatography (ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Analytical HPLC: C18 column, 1.0 mL/min flow, UV detection at 254 nm; retention time consistency confirms batch reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
